7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, also known as Demoxepam, is a compound belonging to the benzodiazepine family. This class of compounds is widely recognized for its anxiolytic (anti-anxiety) properties, making them significant in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 286.71 g/mol. It is classified under the category of anxiolytics and is often utilized in pharmaceutical applications as a reference standard for related compounds .
The synthesis of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide can be achieved through various methods. One notable approach involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one with fumaric esters. This method adheres to green chemistry protocols, emphasizing sustainable practices in chemical synthesis .
The synthesis process typically requires the use of solvents and reagents that facilitate the formation of the desired product while minimizing environmental impact. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (-NMR), carbon nuclear magnetic resonance spectroscopy (-NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide features a benzodiazepine core with a chloro substituent at position 7 and a phenyl group at position 5. The presence of the oxido group at position 4 contributes to its unique properties.
The compound can be represented using the following structural formulas:
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide can participate in various chemical reactions typical of benzodiazepines. These may include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive sites on the benzene rings.
The reactions often involve modifications to the benzodiazepine structure that can enhance or alter its pharmacological properties. The stability and reactivity of the compound are influenced by its electronic configuration and steric factors associated with its substituents.
The mechanism of action of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4 oxide primarily involves modulation of neurotransmitter activity in the central nervous system. It acts as an agonist at gamma-amino butyric acid (GABA) receptors, enhancing GABA's inhibitory effects on neuronal excitability.
This action leads to increased neuronal inhibition, resulting in anxiolytic effects. The compound's potency and efficacy can vary based on its structural modifications and interactions with receptor subtypes.
The physical properties of 7-Chloro-5-phenyl-1,5-dihydro-2H-benzodiazepinone 4 oxide include:
The chemical properties include:
7-Chloro-5-phenyldihydrobenzodiazepinone 4 oxide has several applications in scientific research:
The benzodiazepine core of 7-chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is typically constructed via cyclization of 2-amino-5-chlorobenzophenone precursors. This reaction proceeds under alkaline conditions (e.g., NaOH/ethanol) at 60–80°C, facilitating nucleophilic attack by the amine group on the carbonyl carbon, followed by dehydration to form the seven-membered diazepine ring [6]. Optimization studies reveal that solvent choice critically impacts yield: dimethyl sulfoxide (DMSO) enhances cyclization kinetics by 25% compared to ethanol, while temperatures >80°C promote hydrolysis byproducts. A patented approach employs ammonia-saturated ethanol for ring closure, achieving 92% purity by suppressing N-alkylation side products [9].
Table 1: Cyclization Reaction Optimization Parameters
Precursor | Base/Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
2-Amino-5-chlorobenzophenone | NaOH/Ethanol | 60–80 | 78 |
2-Amino-5-chlorobenzophenone | NH₃/DMSO | 25 (RT) | 85 |
N-Chloroacetyl derivative | K₂CO₃/Acetone | Reflux | 91 |
The 4-oxide moiety is introduced through late-stage oxidation of the parent benzodiazepine. Hydrogen peroxide (30%) in acetic acid at 40–50°C is the standard method, where peracetic acid acts as the electrophilic oxygen donor. The reaction follows a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies showing stable nitroxide intermediates [10]. Alternative oxidants like meta-chloroperbenzoic acid (m-CPBA) in dichloromethane achieve 95% conversion in <2 hours but require rigorous anhydrous conditions to prevent N-oxide decomposition. Kinetic analyses indicate pH 7–8 as optimal for maintaining intermediate stability, with acidic conditions leading to demethylation (yield loss: 15–20%) [3] [8].
Table 2: Oxidation Efficiency Comparison
Oxidant | Solvent | Time (h) | Conversion (%) | Byproducts |
---|---|---|---|---|
H₂O₂ (30%) | Acetic acid | 6 | 88 | 7-Chloro-desoxy analog |
m-CPBA | Dichloromethane | 1.5 | 95 | None detected |
O₂/Cobalt catalyst | Toluene | 12 | 65 | Quinazoline N-oxide |
Acylation at the N1 position enhances metabolic stability. Chloroacetylation using chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine as an acid scavenger yields C10-acylated derivatives, which exhibit 3-fold greater GABA receptor binding affinity than the parent compound [9]. Microwave-assisted acylation (100°C, 10 min) reduces reaction times by 85% compared to reflux methods. Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing acyl groups (e.g., -COCF₃) increase anxiolytic potency but reduce aqueous solubility, necessitating trade-off optimizations for CNS penetration [3] [10].
Table 3: Acylation Reagents and Bioactivity Impact
Acylating Agent | Conditions | Product Solubility (mg/mL) | GABA Binding IC₅₀ (nM) |
---|---|---|---|
Chloroacetyl chloride | THF, 0°C, 2h | 0.8 | 12 |
Trifluoroacetic anhydride | DCM, RT, 30min | 0.2 | 8 |
Acetic anhydride | Reflux, 4h | 1.5 | 35 |
Carbon-14 labeling at the C2 carbonyl position enables metabolic pathway elucidation. The labeled compound is synthesized by incorporating [¹⁴C]-potassium cyanide during the cyclization step, forming a nitrile intermediate that undergoes hydrolysis to the carboxamide and subsequent ring closure to yield [2-¹⁴C]-7-chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide [8] [10]. Tritium labeling at the phenyl ring employs catalytic dehalogenation (Pd/C, ³H₂ gas) of a 7-bromo analog, achieving specific activities of 15–20 Ci/mmol. These isotopes facilitate autoradiographic studies in rodents, revealing high liver accumulation (85% of administered dose) and biliary excretion pathways [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3